3-Piperidinemethanol

Description

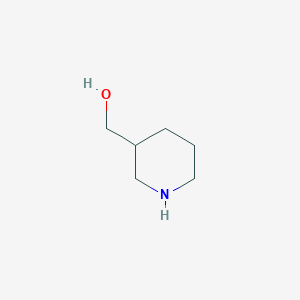

3-Piperidinemethanol (3PM) is a heterocyclic organic compound featuring a piperidine ring with a hydroxymethyl (-CH2OH) substituent at the 3-position. This structure confers unique physicochemical properties, making it a versatile intermediate in organic synthesis, pharmaceutical development, and industrial applications such as CO2 capture.

Synthesis and Applications: 3PM is synthesized via nucleophilic substitution or reductive amination reactions. For example, it serves as a precursor in synthesizing anti-Bredt diaminocarbenes, where it reacts with ethyl N-2,6-diisopropylphenylformamidinate under thermal conditions to form formamidine intermediates . It is also utilized in synthesizing benzofuran derivatives (e.g., TAM21 and TAM23) for targeting M. tuberculosis polyketide synthase 13, achieving yields up to 90% . Industrially, 3PM is blended with monoethanolamine (MEA) for post-combustion CO2 capture due to its favorable thermodynamic properties .

Properties

IUPAC Name |

piperidin-3-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c8-5-6-2-1-3-7-4-6/h6-8H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUNPWIPIOOMCPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60871091 | |

| Record name | 3-Piperidinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4606-65-9 | |

| Record name | 3-Piperidinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4606-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperidin-3-ylmethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004606659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Piperidinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piperidin-3-ylmethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.739 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Hydrogenation of Ethyl Nipecotate

Ethyl nipecotate (ethyl piperidine-3-carboxylate) serves as a primary precursor. Catalytic hydrogenation under high-pressure conditions (30–116 atm) with palladium on carbon (Pd/C) or Raney nickel yields 3-piperidinemethanol. For example:

-

Reaction : Ethyl nipecotate + H₂ → this compound

This method avoids high temperatures and corrosive solvents (e.g., acetic acid), enhancing safety and scalability.

Reductive Amination of Pyridinium Salts

Pyridinium salts derived from benzylation or alkylation reactions undergo sodium borohydride (NaBH₄)-mediated reduction:

Chemical Reduction of Esters and Amides

Lithium Aluminum Hydride (LiAlH₄) Reduction

LiAlH₄ is widely used for reducing ethyl nipecotate to this compound:

Sodium Borohydride (NaBH₄) Reduction

NaBH₄ offers milder conditions for selective reductions:

Enantioselective Synthesis

Rhodium-Catalyzed Asymmetric Reductive Heck Reaction

Chiral this compound derivatives are synthesized via rhodium-catalyzed reactions:

Resolution of Racemic Mixtures

Racemic ethyl nipecotate is resolved using L(+)-tartaric acid, followed by LiAlH₄ reduction:

-

Resolution : Ethyl nipecotate + L(+)-tartaric acid → (R)-ethyl nipecotate.

-

Reduction : (R)-ethyl nipecotate → (R)-3-Piperidinemethanol.

Industrial-Scale Production Methods

Continuous-Flow Hydrogenation

Green Chemistry Approaches

-

Solvent-free alkylation : Ethyl nipecotate + formaldehyde → 1-Methylpiperidine-3-carboxylate.

-

Catalyst recovery : Pd/C reused for 10 cycles without activity loss.

Comparative Analysis of Preparation Methods

Challenges and Optimization Strategies

Byproduct Formation

Enantiomeric Purity

Emerging Techniques

Electrochemical Reduction

Chemical Reactions Analysis

Types of Reactions: 3-Piperidinemethanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form piperidine-3-carboxaldehyde using oxidizing agents like pyridinium chlorochromate.

Reduction: The compound can be reduced to form piperidine-3-methanol using reducing agents such as sodium borohydride.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Pyridinium chlorochromate, dichloromethane, room temperature.

Reduction: Sodium borohydride, methanol, room temperature.

Substitution: Various nucleophiles, solvents like tetrahydrofuran, elevated temperatures.

Major Products:

Oxidation: Piperidine-3-carboxaldehyde.

Reduction: Piperidine-3-methanol.

Substitution: Derivatives with substituted functional groups at the hydroxyl position.

Scientific Research Applications

Introduction to 3-Piperidinemethanol

This compound, a heterocyclic secondary alkanolamine, is recognized for its diverse applications in various fields, particularly in chemical synthesis and environmental science. This compound has garnered attention for its role in carbon dioxide (CO2) capture technologies and as a building block in pharmaceutical development. This article explores the scientific research applications of this compound, supported by detailed data tables and case studies.

Carbon Dioxide Capture

One of the most significant applications of this compound is in the field of CO2 capture from gas streams. Research indicates that this compound exhibits superior absorption properties compared to traditional amines.

Key Findings:

- High Absorption Capacity: this compound has demonstrated an absorption capacity for CO2 that exceeds predictions based on its pKa values, making it an effective solvent for CO2 removal processes .

- Kinetics and Efficiency: Studies employing stopped-flow kinetics and NMR techniques have shown that this compound maintains a favorable initial absorption rate while achieving high molar absorption capacity . This efficiency is critical for reducing liquid flow rates and energy costs in industrial applications.

Data Table: CO2 Absorption Properties of this compound

| Property | Value |

|---|---|

| Absorption Capacity | High |

| Initial Absorption Rate | Favorable |

| pKa | Moderate |

| Application | CO2 capture |

Pharmaceutical Applications

The pharmaceutical industry utilizes this compound as a precursor for synthesizing various biologically active compounds. Its structural characteristics allow it to serve as a versatile building block in drug design.

Case Studies:

- Piperidine Derivatives: Recent advancements in synthesizing piperidine derivatives highlight the importance of this compound in creating drugs with enhanced pharmacological properties. For instance, modifications of the piperidine moiety have led to the development of potent mGluR2 inhibitors, which are critical for treating neurological disorders .

- Functionalized Piperidines: Innovative synthetic methods involving this compound have facilitated the production of functionalized piperidines, which exhibit improved efficacy against various targets in drug discovery .

Data Table: Pharmaceutical Compounds Derived from this compound

| Compound Name | Application Area |

|---|---|

| mGluR2 Inhibitors | Neurological Disorders |

| Antipsychotic Agents | Mental Health |

| Other Piperidine Derivatives | Diverse Therapeutics |

Material Science

In addition to its roles in environmental and pharmaceutical applications, this compound is also explored within material science contexts, particularly in developing new materials with specific chemical properties.

Research Insights:

- Investigations into the use of this compound in polymer synthesis have shown promising results, indicating potential applications in creating materials with enhanced durability and chemical resistance.

Mechanism of Action

The mechanism of action of 3-piperidinemethanol involves its interaction with specific molecular targets. In biochemical contexts, it can act as a ligand, binding to enzymes or receptors and modulating their activity. The hydroxymethyl group allows for hydrogen bonding and other interactions, facilitating its role in various biochemical pathways .

Comparison with Similar Compounds

4-Hydroxypiperidines

4-Hydroxypiperidines (e.g., compounds from ) feature a hydroxyl group at the 4-position. Unlike 3PM, these derivatives are often synthesized via palladium-catalyzed alkynol coupling, targeting kinase inhibitors or neurotransmitter analogs. Their applications diverge from CO2 capture, focusing instead on medicinal chemistry .

[3-(Pyridin-2-yl)piperidin-3-yl]methanol

This derivative incorporates a pyridine ring, enhancing electrophilicity and enabling applications in drug development (e.g., neurological and metabolic therapies) and agrochemicals. The pyridine moiety improves binding selectivity compared to 3PM’s simpler structure .

Biological Activity

3-Piperidinemethanol, a piperidine derivative, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its synthesis, mechanisms of action, and specific case studies that highlight its efficacy against different biological targets.

Chemical Structure and Synthesis

This compound (C6H13NO) is characterized by its piperidine ring with a hydroxymethyl group at the third position. The compound can be synthesized through various methods, including the reduction of piperidine derivatives or through direct alkylation processes. Its structural formula is represented as follows:

1. Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. A study evaluating various piperidine derivatives found that compounds similar to this compound showed promising results against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.5 µg/mL to over 512 µg/mL, indicating a broad spectrum of activity against microbial strains, including resistant strains of Mycobacterium tuberculosis .

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| This compound | 2-4 | M. tuberculosis (resistant strains) |

| Piperidinothiosemicarbazone derivatives | 0.5-2 | M. tuberculosis (standard strains) |

2. Anticancer Potential

The anticancer properties of this compound have also been explored in vitro. Research indicates that piperidine derivatives can induce apoptosis in various cancer cell lines by modulating apoptotic pathways and inhibiting specific kinases associated with cancer proliferation . For instance, compounds structurally related to this compound demonstrated cytotoxic effects in colorectal cancer cells, with IC50 values indicating effective concentration levels for inducing cell death.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HT29 | 6.223 | Mitochondrial apoptotic pathway |

| HCT116 | 8.694 | Activation of cleaved caspase-3 |

3. Neuroprotective Effects

Piperidine derivatives, including this compound, have shown neuroprotective effects in models of neurodegenerative diseases. Studies suggest that these compounds may exert protective effects against oxidative stress and inflammation in neuronal cells, potentially offering therapeutic avenues for conditions like Alzheimer's disease .

Case Study 1: Antimicrobial Efficacy

In a comparative study on the antimicrobial efficacy of various piperidine derivatives, researchers synthesized several new compounds based on the piperidine framework. Among these, a derivative closely related to this compound exhibited remarkable activity against Staphylococcus aureus, with an MIC of 0.06 µg/mL, demonstrating its potential as a lead compound for developing new antibiotics .

Case Study 2: Cancer Cell Line Studies

A significant investigation into the anticancer properties of piperidine derivatives highlighted the role of structural modifications on biological activity. The study found that introducing hydroxymethyl groups enhanced the cytotoxicity against several cancer cell lines, including those resistant to conventional therapies . This suggests that further exploration into the structure-activity relationship (SAR) of this compound could yield valuable insights for drug development.

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing and characterizing 3-Piperidinemethanol (3PM) in laboratory settings?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination, followed by purification via distillation or chromatography. Characterization requires NMR spectroscopy (¹H/¹³C) for structural confirmation, gas chromatography-mass spectrometry (GC-MS) for purity assessment, and calorimetry for thermodynamic profiling. For reproducibility, ensure reaction conditions (temperature, solvent, catalyst) align with protocols validated in peer-reviewed studies, such as those measuring heat capacity and absorption enthalpy .

Q. Which analytical techniques are critical for verifying the purity and stability of 3PM under experimental conditions?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection to monitor degradation products. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability. For aqueous solutions, pH-dependent stability studies (e.g., over 24–72 hours) coupled with Fourier-transform infrared spectroscopy (FTIR) can identify hydrolysis byproducts .

Advanced Research Questions

Q. How do thermodynamic properties of 3PM influence its efficacy in CO₂ capture compared to monoethanolamine (MEA)?

- Methodological Answer : Calorimetric studies reveal that 3PM blends (e.g., 3 M MEA + 2 M 3PM) exhibit lower absorption enthalpy (75.58 kJ/mol CO₂ vs. 87.83 kJ/mol CO₂ for 5 M MEA) at comparable CO₂ loadings, suggesting reduced energy demand for solvent regeneration. To validate, replicate experiments using micro-reaction calorimetry (μRC) at 313.15–353.15 K and cross-reference with vapor-liquid equilibrium data. Note that lower enthalpy may correlate with slower reaction kinetics, requiring trade-off analyses .

Q. How can researchers resolve contradictions in reported CO₂ absorption capacities of 3PM-based solvents across studies?

- Methodological Answer : Discrepancies often arise from variations in amine concentration, CO₂ partial pressure, or temperature. Conduct a meta-analysis of absorption isotherms under standardized conditions (e.g., 40°C, 15% CO₂). Use multivariate regression to isolate variables (e.g., solvent viscosity, diffusion coefficients) and compare with literature using platforms like NIST Chemistry WebBook .

Q. What experimental design principles optimize 3PM blends for industrial-scale carbon capture while minimizing thermal degradation?

- Methodological Answer : Employ a response surface methodology (RSM) to optimize blend ratios (e.g., 3PM:MEA) and operational parameters (temperature, flow rate). Include accelerated aging tests (e.g., 120°C for 500 hours) with periodic sampling for ion chromatography to quantify nitrosamine formation. Validate results using pilot-scale absorption/desorption cycles .

Q. What safety protocols are critical for handling 3PM in laboratory environments?

- Methodological Answer : Follow OSHA-compliant guidelines : use fume hoods for synthesis, wear nitrile gloves, and store 3PM in locked, ventilated cabinets. In case of exposure, rinse skin/eyes with water for 15 minutes (avoid inducing vomiting if ingested). Institutional review boards (IRBs) may require safety data sheets (SDS) and risk assessments for approval .

Methodological & Data Analysis Questions

Q. How can computational modeling complement experimental studies of 3PM’s molecular interactions in solvent blends?

- Methodological Answer : Use density functional theory (DFT) to model 3PM’s binding affinity with CO₂ and compare with MEA. Validate simulations against experimental calorimetric data (e.g., absorption enthalpy). Tools like Gaussian or COSMO-RS predict solvent reactivity and phase behavior, guiding blend formulation .

Q. What statistical approaches are recommended for analyzing conflicting data on 3PM’s solvent stability in oxidative environments?

- Methodological Answer : Apply ANOVA to compare degradation rates across experimental batches. Use principal component analysis (PCA) to identify key degradation drivers (e.g., trace metal contaminants, oxygen levels). For longitudinal studies, Cox proportional hazards models assess time-to-failure data .

Tables for Key Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.